![molecular formula C22H15ClN4OS B2629392 N-(5-氯-4-甲基苯并[d]噻唑-2-基)-4-氰基-N-(吡啶-4-基甲基)苯甲酰胺 CAS No. 923678-61-9](/img/structure/B2629392.png)

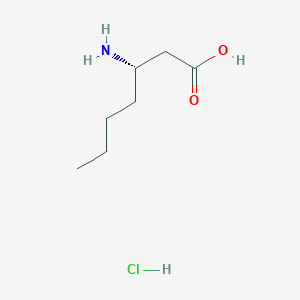

N-(5-氯-4-甲基苯并[d]噻唑-2-基)-4-氰基-N-(吡啶-4-基甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques .科学研究应用

Protein Kinase Inhibition

The compound has been investigated as a potential inhibitor of protein kinases. Specifically, it was evaluated for its inhibitory potency against kinases harboring a rare cysteine in the hinge region, including MPS1 (monopolar spindle 1), MAPKAPK2, and p70S6Kβ/S6K2 . Protein kinases play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. Inhibition of specific kinases can be therapeutically relevant.

Antimicrobial Activity

While not explicitly mentioned for this compound, related structures have been evaluated for antimicrobial activity. If you’re interested in exploring this aspect further, you might consider investigating the compound’s potential effects against Gram-negative bacteria (such as E. coli), Gram-positive bacteria (such as S. aureus), and fungi (such as C. albicans) .

Anti-Tobacco Mosaic Virus (TMV) Activity

Although not directly studied for this compound, related derivatives have been evaluated for their anti-TMV activity. If you’re curious about antiviral properties, it might be worthwhile to explore this avenue .

Nucleophilic Aromatic Substitution

The synthesis of this compound involves a three-step procedure, including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution. Understanding the synthetic pathways can provide insights into its reactivity and potential modifications .

Heterocycle Reactions

Given its heterocyclic structure, this compound could participate in various heterocycle reactions. Further exploration of its reactivity in different chemical transformations could reveal additional applications .

Covalent Inhibitors

Considering its design as a potential irreversible inhibitor, investigating its covalent binding properties and selectivity could be relevant. Covalent inhibitors are gaining attention in drug discovery due to their unique mechanisms of action .

安全和危害

作用机制

Target of Action

The primary targets of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . Therefore, it’s plausible that this compound may target enzymes or proteins essential for the survival and replication of Mycobacterium tuberculosis.

Mode of Action

The exact mode of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide Benzothiazole derivatives have been known to interact with their targets, leading to inhibition of the target’s function . This interaction could potentially result in the disruption of essential biological processes in the pathogen, leading to its death or growth inhibition.

Biochemical Pathways

The specific biochemical pathways affected by N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may affect pathways essential for the survival and replication of Mycobacterium tuberculosis.

Result of Action

The molecular and cellular effects of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may lead to the death or growth inhibition of Mycobacterium tuberculosis.

属性

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4OS/c1-14-18(23)6-7-19-20(14)26-22(29-19)27(13-16-8-10-25-11-9-16)21(28)17-4-2-15(12-24)3-5-17/h2-11H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMXGUJMWBRIAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

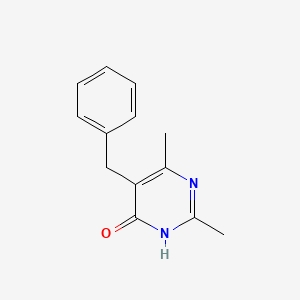

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2629309.png)

![2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2629310.png)

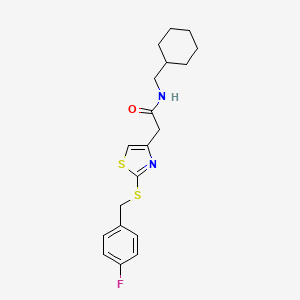

![1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide](/img/structure/B2629313.png)

![4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2629316.png)

![1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2629318.png)

![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2629320.png)

![(3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/no-structure.png)

![8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B2629325.png)

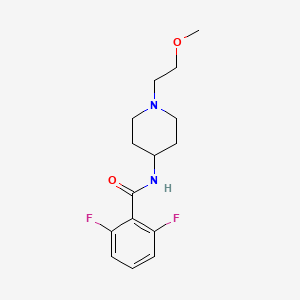

![N-[[2-(Trifluoromethyl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2629328.png)

![benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2629332.png)